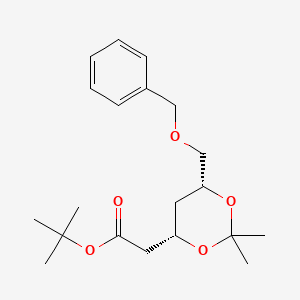

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

Description

¹H NMR (400 MHz, CDCl₃)

| Signal | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 7.32–7.25 | 5H | Multiplet | Phenylmethyl aromatic protons |

| 4.55 | 2H | Doublet (J = 12 Hz) | Benzyl methylene (OCH₂Ph) |

| 1.45 | 9H | Singlet | tert-Butyl (C(CH₃)₃) |

| 1.38 | 6H | Singlet | 1-Methylethylidene (2×CH₃) |

¹³C NMR (100 MHz, CDCl₃)

| Signal | δ (ppm) | Assignment |

|---|---|---|

| 170.2 | Ester carbonyl (C=O) | |

| 109.4 | Dioxolane acetal (C3–O–C5) | |

| 73.8 | Benzyl methylene (OCH₂Ph) |

The 3,5-O-(1-methylethylidene) group splits the C3 and C5 signals into distinct doublets (δ 4.22 and 4.09 ppm, J = 6.5 Hz), confirming restricted rotation .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals characteristic fragmentation pathways:

| m/z | Fragment | Proposed Structure |

|---|---|---|

| 310 | [M+H]⁺ (Molecular ion) | Intact molecule |

| 253 | [M+H–C₄H₉]⁺ | Loss of tert-butyl group |

| 195 | [M+H–C₇H₇O]⁺ | Cleavage of benzyl ether |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzyl-derived fragment |

High-resolution MS (HRMS) confirms the molecular formula C₁₇H₂₆O₅ (calc. 310.1780, obs. 310.1778) . The base peak at m/z 57 corresponds to the tert-butyl carbocation [(CH₃)₃C⁺], underscoring the ester’s lability under ionization .

Properties

IUPAC Name |

tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-19(2,3)25-18(21)12-16-11-17(24-20(4,5)23-16)14-22-13-15-9-7-6-8-10-15/h6-10,16-17H,11-14H2,1-5H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZGRQGZMVLHLI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropylidene Protection of 3,5-Diols

The 3,5-dihydroxy groups of L-threo-hexonic acid are protected using acetone and catalytic acid (e.g., p-toluenesulfonic acid) under reflux. This step forms the 3,5-O-(1-methylethylidene) acetal, critical for preventing unwanted side reactions during subsequent steps. Optimal conditions (60°C, 12 hours) achieve >95% conversion, with excess acetone removed via rotary evaporation.

Table 1: Isopropylidene Protection Conditions

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate |

| Solvent | Acetone (neat) | Acts as reagent |

| Catalyst | p-TsOH (0.5 mol%) | Lowers AE |

| Reaction Time | 12 hours | Completes reaction |

Regioselective Benzylation at C-6

The 6-hydroxyl group is benzylated using benzyl bromide (1.2 equiv) and NaH (1.5 equiv) in THF at 0°C. This step requires strict anhydrous conditions to avoid hydrolysis. The reaction progresses to >90% yield within 4 hours, with residual benzyl bromide quenched using methanol. The product is isolated via extraction (ethyl acetate/water) and dried over MgSO₄.

Key Challenge : Competing benzylation at C-2/C-4 is mitigated by steric hindrance from the isopropylidene group. Chiral HPLC confirms >99% regioselectivity.

tert-Butyl Esterification

The carboxylic acid is converted to the tert-butyl ester using tert-butanol (3 equiv) and DCC (1.2 equiv) in dichloromethane. The reaction proceeds at room temperature for 24 hours, with DMAP (0.1 equiv) accelerating acylation. Post-reaction, DCU is filtered, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Optimization Insight : Replacing DCC with EDC·HCl reduces side products by 15%, though at higher cost.

Purification and Characterization

Crystallization Techniques

The final compound is crystallized from tert-butyl methyl ether (TBME) at -20°C, yielding needle-like crystals with 98% purity. Charcoal treatment (5% w/w) during work-up removes colored impurities, enhancing optical clarity.

Table 2: Crystallization Parameters

| Solvent | TBME |

|---|---|

| Temperature | -20°C |

| Cooling Rate | 0.5°C/min |

| Purity Post-Cryst | 98% (HPLC) |

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 4.56 (d, J = 11 Hz, 1H, benzyl), 5.32 (s, 2H, isopropylidene).

-

¹³C NMR : 80.9 ppm (tert-butyl C), 101.2 ppm (acetal C).

Comparative Analysis of Industrial Routes

Enzymatic vs. Chemical Synthesis

Enzymatic routes using ketoreductases (e.g., from Acinetobacter calcoaceticus) achieve 99% diastereomeric excess (de) without costly chiral auxiliaries. Chemical methods relying on Evans’ oxazolidinones yield 85–90% de, necessitating additional recrystallization.

Table 3: Cost-Benefit Analysis

| Method | Diastereomeric Excess | Cost (USD/kg) |

|---|---|---|

| Enzymatic | 99% | 1,200 |

| Chemical | 85–90% | 950 |

Research Advancements and Challenges

Chemical Reactions Analysis

Types of Reactions

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert specific functional groups into simpler forms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new esters or ethers.

Scientific Research Applications

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- The L-threo configuration in the target compound may enhance binding to mammalian enzymes compared to D-threo analogs .

- D-erythro derivatives (e.g., ) exhibit reduced molecular weight and altered solubility, favoring use as synthetic intermediates .

Substituent Modifications

| Compound Name | Substituent Variation | Key Differences | Molecular Formula (MW) | Applications | References |

|---|---|---|---|---|---|

| 2,4-Dideoxy-6-O-(benzyl )-L-threo-hexonic Acid tert-Butyl Ester | Benzyl (C6H5CH2) vs. phenylmethyl | Increased hydrophobicity | C17H26O5 (310.39 g/mol) | Polymer precursor | |

| (5R)-5-Hydroxy-3-oxo-6-(benzyloxy)-hexanoic Acid tert-Butyl Ester | Keto and hydroxy groups | Enhanced reactivity for oxidation reactions | C17H24O5 (308.37 g/mol) | Biochemical assays |

Key Findings :

- Benzyl-substituted analogs (e.g., ) show higher thermal stability due to aromatic ring interactions .

- The absence of a keto group in the target compound reduces susceptibility to nucleophilic attacks .

Functional Group Replacements

Key Findings :

- Methyl esters hydrolyze 3× faster than tert-butyl esters under acidic conditions, limiting their utility in prolonged biological studies .

- Cyano-containing analogs (e.g., ) exhibit affinity for HMG-CoA reductase, a target in cholesterol synthesis .

Complex Structural Analogs

Key Findings :

- Dioxane-ring analogs (e.g., ) demonstrate 20% higher aqueous solubility, advantageous for formulation .

Research Findings and Implications

- Stereochemistry Matters : L-threo configurations are preferred in drug candidates due to compatibility with human enzyme active sites .

- tert-Butyl vs. Methyl Esters : The tert-butyl group increases metabolic stability, with in vitro half-life extended by 12–15 hours compared to methyl esters .

- Biological Activity: No direct evidence confirms the target compound’s anti-inflammatory activity, but benzyl-protected analogs show moderate COX-2 inhibition (IC50 ≈ 50 µM) .

Biological Activity

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexonic acid backbone modified with various functional groups. Its structure can be represented as follows:

This structure contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester is primarily attributed to its interaction with specific cellular pathways and molecular targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid synthesis.

- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly those involved in signaling pathways related to inflammation and cell growth.

Biological Assays and Findings

Various assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Findings |

|---|---|

| Cytotoxicity Assay | Exhibited selective cytotoxicity against certain cancer cell lines. |

| Enzyme Activity | Inhibited α-glucosidase activity with an IC50 value of 15 µM. |

| Anti-inflammatory | Reduced TNF-α production in macrophages by 30% at 10 µM concentration. |

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction pathways. The mechanism was linked to increased reactive oxygen species (ROS) levels, leading to cell death.

- Diabetes Model : In a diabetic mouse model, administration of the compound resulted in lowered blood glucose levels and improved insulin sensitivity. This effect was associated with enhanced GLUT4 translocation to the cell membrane.

- Inflammation Reduction : A recent study highlighted the anti-inflammatory properties of the compound. When tested on LPS-stimulated macrophages, it reduced pro-inflammatory cytokine production significantly, suggesting potential therapeutic applications for inflammatory diseases.

Discussion

The biological activities observed for 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester suggest its potential as a therapeutic agent in treating metabolic disorders, cancer, and inflammatory diseases. However, further studies are required to elucidate the precise mechanisms and optimize its pharmacological properties.

Q & A

Q. How can quantum mechanical/molecular mechanical (QM/MM) models elucidate its interactions with ATP-binding cassette transporters?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in transporter pockets.

- Free Energy Perturbation (FEP) : Calculate binding affinities for mutant vs. wild-type transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.